Dexrabeprazole - 177795-60-7

Dexrabeprazole

Catalog Number: EVT-413440
CAS Number: 177795-60-7
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexrabeprazole is the R-(+)-enantiomer of rabeprazole, a substituted benzimidazole compound. [] It is classified as a proton pump inhibitor (PPI), a group of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [, ] Dexrabeprazole selectively inhibits the H+/K+-ATPase enzyme system located in the parietal cells of the stomach. [] This enzyme, also known as the proton pump, is responsible for the final step of acid production in the stomach. []

Synthesis Analysis
  • Asymmetric Oxidation: This method involves the asymmetric oxidation of rabeprazole thioether using a chiral catalyst system. [] This system typically consists of a chiral ligand, a titanium-based catalyst, an organic alkali, water, and a reaction solvent. [] The reaction yields dexrabeprazole, which is then subjected to a salt-forming reaction with sodium salt in an alcohol solvent to obtain dexrabeprazole sodium. []

  • Chiral Catalysis: Another approach involves the synthesis of rabeprazole thioether from 2-mercapto benzimidazole and 2-chloromethyl-3-methyl-4-((3-methoxy-propoxy) pyridine hydrochloride under the action of a phase transfer catalyst. [] This is followed by an oxidation step using chiral catalysis to produce dexrabeprazole. [] Finally, dexrabeprazole is reacted with sodium hydroxide to obtain dexrabeprazole sodium. []

Molecular Structure Analysis
  • Monohydrate Crystal Form: This form has been characterized by X-ray powder diffraction and differential thermal analysis. [, ] Characteristic diffraction peaks and an absorption peak at a specific temperature provide evidence for its unique crystal structure. [, ]

  • Amorphous Form: Dexrabeprazole sodium can also exist in an amorphous form, characterized by the absence of characteristic diffraction peaks in its X-ray powder diffraction pattern. []

Chemical Reactions Analysis

The primary chemical reaction associated with dexrabeprazole sodium is its conversion to an active sulfenamide derivative in the acidic environment of the parietal cell canaliculi. [] This reaction involves the protonation of dexrabeprazole sodium followed by a rearrangement and subsequent reaction with cysteine residues on the H+/K+-ATPase enzyme. [] This covalent binding irreversibly inhibits the proton pump, blocking acid secretion. []

Mechanism of Action

Dexrabeprazole sodium acts as a prodrug, remaining inactive until it reaches the acidic environment of the parietal cell canaliculi in the stomach. [] Here, it undergoes a series of reactions resulting in the formation of an active sulfenamide derivative. [] This derivative then binds covalently to cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme, irreversibly inactivating it. [] By inhibiting the proton pump, dexrabeprazole sodium effectively blocks the final step of gastric acid secretion. []

Applications
  • Reflux Esophagitis Model: Dexrabeprazole sodium has been evaluated for its protective effects in rat models of reflux esophagitis. [] Research shows it effectively reduces esophagitis index, gastric juice volume, and pepsin activity, highlighting its potential therapeutic benefits in this condition. []

  • Gastric Fluid Environment Control: Comparative studies have explored the efficacy of dexrabeprazole in modulating gastric fluid parameters like pH and volume. [] Findings suggest that dexrabeprazole effectively increases fasting pH and reduces gastric volume, indicating its potential use in controlling the gastric fluid environment for various procedures or conditions. []

  • Floating Microsphere Formulation: Dexrabeprazole sodium has been incorporated into floating microsphere formulations for potential improvements in its absorption and bioavailability. [] These formulations aim to enhance drug retention in the stomach, thereby extending its therapeutic effect. []

  • Chiral Separation Studies: The development of analytical techniques for the chiral separation of dexrabeprazole from its enantiomer, rabeprazole, has been a subject of research. [, , ] These methods utilize high-performance liquid chromatography (HPLC) and capillary electrophoresis with chiral selectors to achieve effective separation and analysis of the individual enantiomers. [, , ]

  • Impurity Profiling: Analytical techniques like reverse-phase ultra-performance liquid chromatography (RP-UPLC) have been employed for impurity profiling of dexrabeprazole sodium. [, ] These methods enable the identification and quantification of impurities in the drug substance, crucial for quality control and safety assessment. [, ]

Rabeprazole

Compound Description: Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. It is a racemic mixture, meaning it comprises two enantiomers: Dexrabeprazole (R-enantiomer) and S-rabeprazole. []

Relevance: Rabeprazole is the parent compound of Dexrabeprazole. Dexrabeprazole is the R-enantiomer of Rabeprazole and exhibits superior metabolic and pharmacokinetic profiles compared to the racemic mixture. [, ] Several studies highlighted in the papers demonstrate that Dexrabeprazole offers greater efficacy at half the dose of Rabeprazole in treating GERD. [, , , ]

Rabeprazole Thioether

Compound Description: Rabeprazole Thioether is a metabolite of Rabeprazole, formed through a non-enzymatic reduction pathway. []

S-rabeprazole

Compound Description: S-rabeprazole is the S-enantiomer of the racemic drug Rabeprazole. []

Relevance: Comparing the pharmacological activity of both enantiomers, specifically in aspirin and histamine-induced ulcer models, reveals that Dexrabeprazole (R-enantiomer) demonstrates a significantly stronger ulcer protective effect than S-rabeprazole. [] This difference highlights the superior efficacy of Dexrabeprazole in treating acid-related disorders.

Omeprazole

Compound Description: Omeprazole is another widely used PPI drug, available both as a racemic mixture and as its pure S-enantiomer, Esomeprazole. [, ]

Relevance: Omeprazole serves as a comparative benchmark for Dexrabeprazole in several studies. These studies primarily focus on evaluating the efficacy and safety of both drugs in treating GERD. [, , , , ] Notably, Dexrabeprazole demonstrated superior efficacy over Omeprazole in controlling gastric fluid environments. []

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of Omeprazole, specifically developed to offer a superior metabolic and pharmacokinetic profile compared to the racemic Omeprazole. [, ]

Relevance: Similar to Omeprazole, Esomeprazole is often used as a comparative agent for evaluating the efficacy and safety of Dexrabeprazole in treating GERD. [] One study indicated that Dexrabeprazole might offer comparable effectiveness to Esomeprazole in managing GERD but at a lower dosage. []

Lansoprazole

Compound Description: Lansoprazole, a racemic PPI, and its R-enantiomer, Dexlansoprazole, are both utilized in treating acid-related disorders. [, , ]

Relevance: Lansoprazole, along with its enantiomer Dexlansoprazole, are often included in comparative studies assessing the efficacy and analytical methodologies for different PPIs, including Dexrabeprazole. [, , , , , , ] The research suggests that Dexrabeprazole might offer similar efficacy to Lansoprazole in controlling gastric acidity but with a faster onset of action. []

Dexlansoprazole

Compound Description: Dexlansoprazole is the R-enantiomer of Lansoprazole, developed to improve upon the pharmacokinetic and pharmacodynamic properties of the racemic mixture. [, ]

Relevance: Dexlansoprazole is frequently studied alongside other PPIs, including Dexrabeprazole, to understand their analytical profiles, enantiomeric separation, and potential therapeutic benefits. [, , , , , ] The research suggests that both drugs might offer similar efficacy in treating acid-related disorders.

Pantoprazole

Compound Description: Pantoprazole, available as both a racemic mixture and its S-enantiomer (S-pantoprazole), is a commonly used PPI for treating acid-related disorders. [, , , ]

Relevance: Pantoprazole, similar to other PPIs, serves as a point of comparison for Dexrabeprazole in studies evaluating the analytical methods and therapeutic benefits of various PPIs. [, , , , , , ] Research suggests that both Pantoprazole and Dexrabeprazole offer effective treatment options, with Dexrabeprazole potentially providing benefits at lower dosages.

S-pantoprazole

Compound Description: S-pantoprazole is the S-enantiomer of Pantoprazole, developed to leverage potential advantages in pharmacokinetic and pharmacodynamic properties over the racemic mixture. [, ]

Relevance: S-pantoprazole, along with its parent compound Pantoprazole, is often included in comparative studies focusing on the analytical techniques and therapeutic aspects of different PPIs, including Dexrabeprazole. [, ]

Tenatoprazole

Compound Description: Tenatoprazole is a PPI recognized for its efficacy in treating acid-related disorders and is often studied alongside other PPIs, including Dexrabeprazole. [, , ]

Relevance: Studies often incorporate Tenatoprazole to compare its analytical profiles and therapeutic benefits with other PPIs like Dexrabeprazole. [, , ]

Ilaprazole

Compound Description: Ilaprazole is a PPI increasingly used in treating acid-related disorders and is often studied in comparison to other PPIs, including Dexrabeprazole. [, ]

Relevance: Ilaprazole is often included in comparative analyses to assess its efficacy, safety, and analytical methodologies against established PPIs like Dexrabeprazole. [, ]

Domperidone

Compound Description: Domperidone is an antiemetic drug often co-formulated with PPIs like Dexrabeprazole to address associated nausea and vomiting in acid-related disorders. [, , , ]

Relevance: The combination of Dexrabeprazole and Domperidone is frequently studied to develop and validate analytical methods for simultaneously determining their concentrations in pharmaceutical formulations. [, , , ] These studies ensure accurate dosage and quality control of these combination drugs.

Nitazoxanide

Compound Description: Nitazoxanide is an antiprotozoal drug used to treat various parasitic infections. []

Relevance: While not directly related to Dexrabeprazole's mechanism of action, Nitazoxanide is mentioned in a study showcasing the development of an RP-HPLC method for analyzing a combination drug formulation. [] This highlights the adaptability of analytical techniques used for various drug combinations, including those potentially involving Dexrabeprazole.

Ofloxacin

Compound Description: Ofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. []

Relevance: Similar to Nitazoxanide, Ofloxacin, while not directly related to Dexrabeprazole, is mentioned in a study demonstrating an RP-HPLC method for analyzing a combination drug formulation. [] This underscores the versatility of analytical techniques applicable to diverse drug combinations, including those potentially involving Dexrabeprazole.

Properties

CAS Number

177795-60-7

Product Name

Dexrabeprazole

IUPAC Name

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1

InChI Key

YREYEVIYCVEVJK-RUZDIDTESA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Synonyms

1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.